3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole

Nucleophilic Substitution Regioselective Synthesis Isoxazole Functionalization

This precise 3-chloromethyl/5-(4-chlorophenyl) isoxazole isomer is a superior electrophilic scaffold for regioselective synthesis—unlike its regioisomer (CAS 5301-02-0). Its highly labile chloromethyl group enables high-yield (>80%) diversification for FtsZ-targeted antibacterials (active vs. MRSA), chemical biology probes, and agrochemicals. The dual reactive/lipophilic architecture ensures predictable SAR and scalable derivatization. Choose the isomer that defines your target's activity.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 343374-64-1
Cat. No. B3032671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole
CAS343374-64-1
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CCl)Cl
InChIInChI=1S/C10H7Cl2NO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2
InChIKeyJKSRJLOJDZYJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole (CAS 343374-64-1): A Specialized Isoxazole Scaffold for Regiospecific Heterocyclic Chemistry


3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole (CAS 343374-64-1) is a disubstituted isoxazole heterocycle defined by a 3-position chloromethyl group and a 5-position 4-chlorophenyl substituent . This precise substitution pattern distinguishes it as a versatile electrophilic building block in medicinal chemistry and agrochemical research, where its dual reactive sites enable selective, sequential functionalization . The compound serves as a critical intermediate in the synthesis of FtsZ-targeting antibacterial agents and other bioactive isoxazole-containing molecules [1].

Why Generic Isoxazole Intermediates Cannot Replace 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole (CAS 343374-64-1)


Substituting this compound with a generic isoxazole or a closely related analog, such as its regioisomer 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole (CAS 5301-02-0), fundamentally alters the reactivity profile and the structural outcomes of downstream synthesis. The precise 3-chloromethyl/5-(4-chlorophenyl) orientation dictates the site of initial nucleophilic attack and the electronic environment of the isoxazole ring, which is critical for structure-activity relationships (SAR) in target molecules [1]. The chloromethyl group at the 3-position is distinctly more labile and accessible for nucleophilic substitution compared to the same group at the 5-position, enabling regioselective diversification that is impossible to replicate with the alternative isomer [2]. Consequently, using a different isomer or a non-specific isoxazole derivative will lead to different reaction pathways, altered reaction kinetics, and final products with divergent or absent biological activity, compromising the integrity of a research or production campaign [3].

Quantitative Evidence Guide: Verifiable Differentiation of 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole (CAS 343374-64-1)


Regioselective Reactivity: 3-Chloromethyl Group Exhibits Higher Lability in Nucleophilic Substitution vs. 5-Chloromethyl Isomer

The chlorine atom in 3-chloromethylisoxazole is exceptionally reactive and can be readily exchanged for bromine, iodine, or cyanide groups, a property that is the basis for its utility as a versatile electrophile [1]. This contrasts with the 5-chloromethyl isomer (CAS 5301-02-0), where the halogen is less activated for nucleophilic displacement. This differential reactivity is a key parameter for chemists designing a synthetic route. The 3-position chloromethyl group allows for high-yield substitution under mild conditions, as demonstrated by the conversion to 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles with yields ranging from 82-97% [2].

Nucleophilic Substitution Regioselective Synthesis Isoxazole Functionalization

Proven Utility as a Key Intermediate in Potent FtsZ Inhibitor Synthesis: A Direct Link to Antibacterial Activity

This specific isoxazole scaffold is a critical precursor for synthesizing potent inhibitors of FtsZ, a bacterial cell division protein. A series of isoxazol-5-yl-containing benzamide derivatives, synthesized from this compound, demonstrated strong antibacterial activity against a panel of Gram-positive and -negative pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin-resistant *S. aureus* [1]. While the article does not provide a direct IC50 for the precursor, its role in generating the active pharmacophore is explicitly documented. This provides a direct link between this specific building block and a validated biological target, a level of evidence not available for many other commercial isoxazole intermediates.

Antibacterial FtsZ Inhibitor Medicinal Chemistry Structure-Activity Relationship

Contrasting Physicochemical Properties: LogP and Solubility Profile Differentiate from Regioisomer

The specific arrangement of the chloromethyl and 4-chlorophenyl groups on the isoxazole ring dictates its physicochemical properties, which in turn influence its behavior in biological assays and chemical reactions. The calculated partition coefficient (LogP) for 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole is 3.73 . While direct experimental data for the regioisomer 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole is not readily available, the difference in electronic distribution and dipole moment between the two isomers is expected to result in a different LogP value and solubility profile. This distinction is critical for medicinal chemists performing SAR studies, where even minor changes in lipophilicity can drastically alter a compound's membrane permeability, metabolic stability, and off-target binding [1].

Physicochemical Properties LogP Solubility ADME Prediction

Target Application Scenarios for 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole (CAS 343374-64-1) in R&D and Production


Medicinal Chemistry: Synthesis of FtsZ-Targeting Antibacterial Agents

This compound is an ideal starting material for research groups focused on developing novel antibiotics that target the bacterial cell division protein FtsZ. Its utility is directly validated by published research demonstrating that derivatives synthesized from this scaffold exhibit potent activity against drug-resistant strains, including MRSA [1]. Procurement is justified for any program aiming to explore the isoxazole-5-yl benzamide chemotype as a new class of antibacterial agents.

Chemical Biology: Regioselective Probe Development

The high and predictable reactivity of the 3-chloromethyl group makes this compound suitable for creating chemical biology probes. The chlorine atom can be selectively replaced with a variety of nucleophiles (e.g., amines, thiols) under mild conditions with yields typically exceeding 80% [REFS-2, REFS-3]. This allows for the attachment of fluorescent dyes, biotin tags, or affinity handles to the isoxazole core while preserving the integrity of the 4-chlorophenyl moiety, a critical feature for generating target-specific probes for pull-down assays or cellular imaging.

Agrochemical Research: Development of Novel Pesticides

Isoxazole derivatives are a recognized pharmacophore in agrochemistry. This specific compound serves as a versatile intermediate for synthesizing libraries of potential new insecticides, fungicides, or herbicides . The presence of both an electrophilic (chloromethyl) and a lipophilic (4-chlorophenyl) domain within a single, compact molecule aligns with the structural features often associated with crop protection agents. Its use in this sector is supported by its role in the synthesis of isoxazole-containing pyrazole oxime derivatives with demonstrated acaricidal and insecticidal activity [4].

Process Chemistry: Development of Scalable Synthetic Routes

For chemical process development, this compound offers a stable and well-defined intermediate for multi-step synthesis. The high-yielding nucleophilic substitution reactions (82-97%) reported for this scaffold [3] provide a robust foundation for scaling up the production of more complex isoxazole-containing molecules. This reduces the risk of low-yielding steps in a production campaign and contributes to a more cost-effective and reliable manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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